molecular formula C7H8N2O2 B13625653 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13625653
M. Wt: 152.15 g/mol
InChI Key: CKODGFVXRKBHGG-UHFFFAOYSA-N
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Description

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane carboxylic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
  • 2-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
  • 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid

Uniqueness

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropane carboxylic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11)

InChI Key

CKODGFVXRKBHGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2

Origin of Product

United States

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